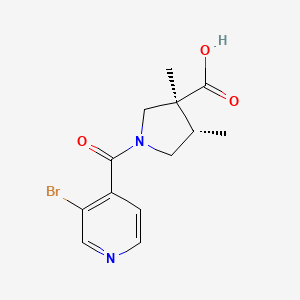![molecular formula C17H23NO3 B7343564 (1R,2R)-2-[4-(2,3-dimethylpentanoylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343564.png)
(1R,2R)-2-[4-(2,3-dimethylpentanoylamino)phenyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-[4-(2,3-dimethylpentanoylamino)phenyl]cyclopropane-1-carboxylic acid, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays an important role in regulating cellular metabolism and signaling pathways. Adenosine receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. DPCPX is a valuable tool for studying the function of the adenosine A1 receptor and its role in these processes.
作用機序
DPCPX acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking its downstream signaling pathways. This results in a reduction in the physiological effects of adenosine, such as vasodilation and inhibition of neurotransmitter release.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In cardiovascular studies, DPCPX has been shown to increase blood pressure and heart rate, indicating that adenosine signaling plays a role in regulating these processes. In the central nervous system, DPCPX has been shown to modulate neurotransmitter release and affect seizure activity, suggesting that adenosine signaling is involved in these processes as well.
実験室実験の利点と制限
DPCPX is a valuable tool for studying the function of the adenosine A1 receptor, as it selectively blocks this receptor without affecting other adenosine receptors. This allows researchers to investigate the specific role of the A1 receptor in various physiological processes. However, it is important to note that DPCPX is not without limitations. It has a relatively short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments. Additionally, its effects can be influenced by other factors, such as the presence of other adenosine receptor subtypes or changes in the local microenvironment.
将来の方向性
There are many potential directions for future research using DPCPX. One area of interest is the role of adenosine signaling in inflammation and immune function. Adenosine has been shown to play a role in regulating the immune response, and DPCPX could be used to investigate the specific contribution of the A1 receptor to this process. Additionally, DPCPX could be used to study the role of adenosine signaling in cancer, as adenosine has been implicated in tumor growth and metastasis. Finally, DPCPX could be used in the development of new therapeutics targeting the adenosine A1 receptor, either as a direct antagonist or as a tool for identifying new drug targets.
合成法
DPCPX can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of protecting groups, coupling reactions, and purification steps to yield the final product. The exact details of the synthesis can be found in the literature.
科学的研究の応用
DPCPX is an important tool for studying the function of the adenosine A1 receptor. By selectively blocking this receptor, researchers can investigate the role of adenosine signaling in various physiological processes. For example, DPCPX has been used to study the effects of adenosine signaling on cardiovascular function, including blood pressure regulation and heart rate. It has also been used to investigate the role of adenosine in the central nervous system, including its effects on neurotransmitter release and seizure activity.
特性
IUPAC Name |
(1R,2R)-2-[4-(2,3-dimethylpentanoylamino)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-4-10(2)11(3)16(19)18-13-7-5-12(6-8-13)14-9-15(14)17(20)21/h5-8,10-11,14-15H,4,9H2,1-3H3,(H,18,19)(H,20,21)/t10?,11?,14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATUKGIHTRGYCJ-RLNQVHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C)C(=O)NC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[4-[[2-(oxan-4-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343484.png)
![(1R,2R)-2-[4-[[2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343486.png)
![(1R,2R)-2-[4-[[2-(2-oxoazocan-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343493.png)
![(1R,2R)-2-[4-(1,4-dioxane-2-carbonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343498.png)
![(1R,2R)-2-[4-[3-(3,5-dimethylpyrazol-1-yl)butanoylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343502.png)

![(1R,2R)-2-[4-[(1-ethylpyrazole-4-carbonyl)amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343525.png)
![(1R,2R)-2-[4-(2-methoxypropanoylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343535.png)
![(1R,2R)-2-[4-[(2-thiophen-3-ylacetyl)amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343540.png)
![2-[3-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]phenyl]acetic acid](/img/structure/B7343561.png)
![(1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343566.png)
![(1R,2R)-2-[4-[(2-methyloxane-4-carbonyl)amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343572.png)
![4-[2-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7343573.png)
![3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid](/img/structure/B7343580.png)